N-(1-benzylpiperidin-4-yl)-2-nitrobenzenesulfonamide
Overview
Description
“N-(1-benzylpiperidin-4-yl)-2-nitrobenzenesulfonamide” is a compound that contains a benzylpiperidine moiety, a nitro group, and a sulfonamide group. Benzylpiperidine is a common structure found in various pharmaceuticals and it’s known for its biological activities . The nitro group and sulfonamide group are also common in various drugs and they can contribute to the biological activities of the compound.
Scientific Research Applications
Synthesis and Biofilm Inhibition
Research by Abbasi et al. (2020) involved the synthesis of new N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides, including derivatives of N-(1-benzylpiperidin-4-yl)-2-nitrobenzenesulfonamide. These molecules displayed inhibitory action against bacterial biofilms of Escherichia coli and Bacillus subtilis, and exhibited mild cytotoxicity. This indicates their potential in developing anti-bacterial agents (Abbasi et al., 2020).
Solid-Phase Synthesis Applications
Fülöpová and Soural (2015) reviewed the application of polymer-supported benzenesulfonamides, including this compound, in solid-phase synthesis. They highlighted their use as key intermediates in various chemical transformations, indicating the compound's utility in the synthesis of diverse chemical scaffolds (Fülöpová & Soural, 2015).
Versatility in Chemical Synthesis
Fukuyama et al. (1995) discussed the versatility of 2- and 4-nitrobenzenesulfonamides in the preparation of secondary amines. Their work implies the potential for this compound in various synthetic applications, particularly in the synthesis of N-alkylated sulfonamides and secondary amines (Fukuyama, Jow, & Cheung, 1995).
Antimycobacterial Agent
Malwal et al. (2012) synthesized N-Benzyl-2,4-dinitrobenzenesulfonamide, similar in structure to this compound, and found it to have a high potency in inhibiting Mycobacterium tuberculosis, suggesting its potential as an antimycobacterial agent (Malwal et al., 2012).
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-nitrobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c22-21(23)17-8-4-5-9-18(17)26(24,25)19-16-10-12-20(13-11-16)14-15-6-2-1-3-7-15/h1-9,16,19H,10-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOONMKSQHZHDFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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